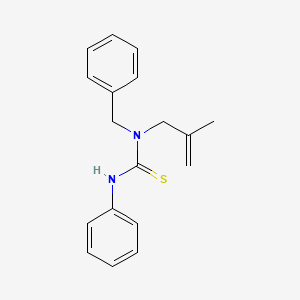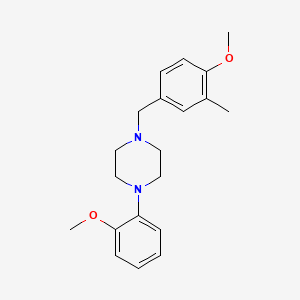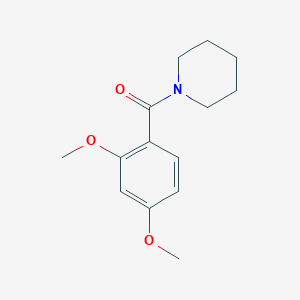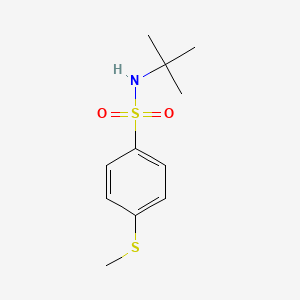
4-isopropoxy-3-methoxy-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-3-methoxy-N-(2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known by its chemical name, IMMA, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of IMMA is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that IMMA may inhibit the activity of enzymes involved in the biosynthesis of certain compounds.
Biochemical and Physiological Effects:
IMMA has been shown to have various biochemical and physiological effects. In cancer cells, IMMA has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to arrest the cell cycle, which prevents the cancer cells from dividing and growing. In plants, IMMA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential compounds, leading to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
IMMA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods. However, IMMA has some limitations. It is toxic and must be handled with care. It is also expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of IMMA. In medicine, further studies are needed to determine the efficacy and safety of IMMA as a potential anticancer and Alzheimer's disease treatment. In agriculture, further studies are needed to determine the herbicidal activity of IMMA against a wider range of weed species. In industry, further studies are needed to determine the potential use of IMMA as a precursor for the synthesis of other compounds.
Conclusion:
In conclusion, IMMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It has been synthesized using various methods and has been studied extensively for its potential applications. Further studies are needed to fully understand the mechanism of action of IMMA and to determine its efficacy and safety for use in various applications.
Méthodes De Synthèse
IMMA can be synthesized using various methods, including the reaction of 4-isopropoxy-3-methoxybenzaldehyde with 2-methylphenylamine in the presence of a catalyst. Another method involves the reaction of 4-isopropoxy-3-methoxybenzoyl chloride with 2-methylphenylamine in the presence of a base. The yield of the product can be improved by optimizing the reaction conditions such as the temperature, reaction time, and concentration of the reagents.
Applications De Recherche Scientifique
IMMA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, IMMA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, IMMA has been shown to have herbicidal activity against various weed species. In industry, IMMA has been studied for its potential use as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
3-methoxy-N-(2-methylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)22-16-10-9-14(11-17(16)21-4)18(20)19-15-8-6-5-7-13(15)3/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGSLFMDEIVVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methylphenyl)sulfonyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833577.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)
![N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)
![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)

![N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5833629.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)

![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5833656.png)
![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
